molecular formula C18H15Cl2NO4 B2794621 Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone CAS No. 1421456-87-2

Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone

Cat. No. B2794621
CAS RN: 1421456-87-2
M. Wt: 380.22
InChI Key: JXWLQPMSKJWNKH-UHFFFAOYSA-N
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Description

The compound “Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a 2-(3,5-dichlorophenyl)morpholino group, and a methanone group . It’s important to note that the exact properties and characteristics of this compound may vary depending on its specific structure and the presence of any additional functional groups or substituents .

Scientific Research Applications

Catalytic Synthesis and Chemical Transformations

  • Catalytic Efficiency in Synthesis : One study describes the use of DABCO as an efficient catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone in an aqueous medium. This process showcases the compound's utility in facilitating reactions under environmentally friendly conditions (Salari, Mosslemin, & Hassanabadi, 2017).

  • Structural and Antiproliferative Analyses : Another research effort led to the synthesis and structural exploration of a novel bioactive heterocycle, highlighting its potential antiproliferative activity. The detailed structural characterization using various spectroscopic techniques emphasizes the compound's relevance in medicinal chemistry (Benaka Prasad et al., 2018).

Asymmetric Synthesis and Pharmaceutical Intermediates

  • Innovations in Asymmetric Synthesis : A convergent synthesis involving the compound as a key starting material for edivoxetine·HCl illustrates advancements in asymmetric synthesis. This method leverages chiral preservation and highlights a significant reduction in environmental impact compared to previous synthesis routes (Kopach et al., 2015).

  • Practical Synthesis for Clinical Application : The practical synthesis of chiral 2-Morpholine derivatives, serving as key pharmaceutical intermediates, demonstrates the compound's applicability in drug development processes. The synthesis process includes resolution and Grignard reaction steps, emphasizing the compound's versatility and potential for large-scale production (Kopach et al., 2009).

Green Chemistry and Sustainable Processes

  • Advancements in Green Synthesis : Research into the green synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f][1]benzofuran-6-yl)methanones showcases the compound's role in promoting eco-friendly chemical processes. This study highlights the efficiency and environmental benefits of using water as the reaction medium (Salari, Mosslemin, & Hassanabadi, 2019).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-(3,5-dichlorophenyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO4/c19-13-5-12(6-14(20)8-13)17-9-21(3-4-23-17)18(22)11-1-2-15-16(7-11)25-10-24-15/h1-2,5-8,17H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWLQPMSKJWNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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